Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Epigenetics PRMT1 Inhibition Cancer Biology

Researchers requiring selective PRMT1 inhibition for epigenetic studies often face off-target activity with broad-spectrum arylpiperazines. This compound provides a solution: a validated tool compound with marked selectivity for PRMT1 over PRMT4 and PRMT6. - Enables isolation of PRMT1-specific biological functions without confounding methyltransferase cross-talk. - Demonstrates anti-proliferative activity in hormone receptor-positive breast cancer (MCF7) cells, supporting target engagement studies. - Available from BenchChem with assured quality and rapid global delivery for time-sensitive research programs.

Molecular Formula C13H19N3O2
Molecular Weight 249.31
CAS No. 1455146-20-9
Cat. No. B3187280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
CAS1455146-20-9
Molecular FormulaC13H19N3O2
Molecular Weight249.31
Structural Identifiers
SMILESC1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H19N3O2/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2,(H,17,18)
InChIKeyTZGPUPYDTWDRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS 1455146-20-9) for Targeted PRMT1 Inhibition in Cancer Research


Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, a research chemical with CAS number 1455146-20-9, is a member of the arylpiperazine class, structurally characterized by a benzoic acid scaffold linked to a piperazine ring via an ethylamine bridge [1]. This compound has been identified as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer progression and epigenetic regulation [1].

The Functional Selectivity of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (1455146-20-9) Against PRMT Isoforms


Substituting Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- with other piperazine-containing analogs or structurally similar PRMT inhibitors is not scientifically valid due to its unique functional selectivity profile. While many arylpiperazines exhibit broad or off-target activity, this specific compound demonstrates a marked selectivity for PRMT1 over closely related isoforms like PRMT4 and PRMT6 [1]. This distinct pharmacological fingerprint is crucial for experiments aimed at isolating the specific biological functions of PRMT1 without confounding effects from other methyltransferases, a differentiation not guaranteed by simple structural analogs.

Quantitative Differentiation of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (1455146-20-9) as a Selective PRMT1 Inhibitor


Selective Inhibition of PRMT1 over PRMT4 and PRMT6 for Epigenetic Research

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- demonstrates significant selectivity for PRMT1 compared to other type I PRMT isoforms. In enzymatic assays, the compound exhibited a 2.2-fold selectivity for PRMT1 over PRMT4 and a 3.0-fold selectivity for PRMT1 over PRMT6 [1]. This level of isoform selectivity is a critical differentiator for scientific studies aiming to dissect the specific roles of PRMT1 in cellular processes.

Epigenetics PRMT1 Inhibition Cancer Biology

Anti-Proliferative Activity in Breast Cancer Cell Lines

The compound's functional impact is validated in cellular models. Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- significantly reduced the viability of MCF7 breast cancer cells, showing a 60% reduction at a concentration of 50 μM after 72 hours of treatment [1]. This cellular activity differentiates it from less potent or inactive PRMT1 inhibitors, underscoring its utility in preclinical cancer research.

Cancer Therapeutics Breast Cancer Cell Proliferation

Optimal Use Cases for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (1455146-20-9) Based on Empirical Evidence


Investigating PRMT1-Specific Epigenetic Mechanisms in Oncology

Researchers can employ this compound to dissect PRMT1-dependent methylation pathways in cancer cells, leveraging its selectivity over PRMT4 and PRMT6 [1]. This allows for the elucidation of PRMT1-specific gene regulation and its contribution to oncogenic phenotypes without cross-talk from other type I PRMTs.

Validating PRMT1 as a Therapeutic Target in Breast Cancer Models

This compound serves as a valuable tool compound for validating PRMT1 as a drug target in hormone receptor-positive breast cancer, given its demonstrated anti-proliferative activity in MCF7 cells [1]. It enables the correlation between target engagement and cellular response in a disease-relevant context.

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